リン酸クロム(III)
概要
説明
リン酸クロム(III)は、化学式CrPO₄を持つ無機化合物です。無水物(緑色)と六水和物(紫色)など、様々な水和形態で存在します。 この化合物は鮮やかな色で知られており、主に工業や研究用途で使用されています .
合成経路と反応条件:
無水リン酸クロム(III): この形態は、酸化クロム(III) (Cr₂O₃)とリン酸二水素アンモニウム((NH₄)₂HPO₄)の混合物を粉砕することによって調製されます。
六水和リン酸クロム(III): この形態は、-24°Cから+80°Cの温度範囲で、リン酸(H₃PO₄)の存在下、クロム三酸化物(CrO₃)をエタノールで還元することによって合成されます.
メソポーラス相: ゲル状のリン酸クロム(III)は、二クロム酸アンモニウム((NH₄)₂Cr₂O₇)をエタノール、酢酸(CH₃COOH)、および硝酸(HNO₃)を使用して還元することによって調製されます。
工業的生産方法:
反応の種類:
酸化と還元: リン酸クロム(III)は、特に強い酸化剤または還元剤の存在下で、酸化還元反応を起こす可能性があります。
置換反応: 錯イオン中の水分子が、塩化物イオンや硫酸イオンなどの他の配位子に置き換わる配位子交換反応に関与する可能性があります.
一般的な試薬と条件:
酸化剤: クロム三酸化物(CrO₃)、硝酸(HNO₃)。
還元剤: エタノール、ヒドラジン。
主な生成物:
酸化: クロム(VI)化合物。
還元: クロム(II)化合物。
科学的研究の応用
リン酸クロム(III)は、様々な分野で多様な用途があります。
作用機序
リン酸クロム(III)は、様々なメカニズムを通じてその効果を発揮します。
触媒活性: 化学結合の形成と切断を促進することによって、有機反応の触媒として作用します。
類似化合物:
酸化クロム(III) (Cr₂O₃): 顔料として、および耐火材料に使用されます。
塩化クロム(III) (CrCl₃): 他のクロム化合物の合成や触媒として使用されます。
硫酸クロム(III) (Cr₂(SO₄)₃): 皮革のなめしや染色における媒染剤として使用されます.
独自性: リン酸クロム(III)は、その鮮やかな色、様々な水和形態、および触媒や生物系における特定の用途により、他に類を見ない存在です。 メソポーラス構造やテクスチャードフィルムを形成する能力は、他のクロム化合物との更なる差別化要因となります .
生化学分析
Biochemical Properties
Chromic phosphate plays a significant role in biochemical reactions, particularly in catalysis and ion exchange processes. It interacts with various enzymes and proteins, facilitating reactions that involve the transfer of phosphate groups. One notable interaction is with phosphatases, enzymes that remove phosphate groups from molecules. Chromic phosphate can act as a catalyst in these reactions, enhancing the efficiency of phosphate transfer . Additionally, chromic phosphate’s surface properties allow it to adsorb divalent cations through a cation exchange mechanism, which is crucial in biochemical processes involving metal ions .
Cellular Effects
Chromic phosphate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of enzymes involved in phosphate metabolism, thereby altering cellular phosphate levels and impacting metabolic pathways . Chromic phosphate can also modulate cell signaling pathways by interacting with signaling molecules and receptors, leading to changes in gene expression and cellular responses . These effects are particularly significant in cells that rely heavily on phosphate metabolism, such as bone and kidney cells.
Molecular Mechanism
At the molecular level, chromic phosphate exerts its effects through several mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, altering their structure and function. For instance, chromic phosphate can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby modulating their activity . Additionally, chromic phosphate can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcription of specific genes . These molecular interactions are critical for understanding the compound’s biochemical properties and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of chromic phosphate can vary over time due to its stability and degradation properties. Chromic phosphate is relatively stable under standard laboratory conditions, but its activity can decrease over time due to gradual degradation . Long-term studies have shown that chromic phosphate can have sustained effects on cellular function, particularly in in vitro studies where it is used as a catalyst or ion exchange medium . Its stability can be influenced by factors such as temperature, pH, and the presence of other chemicals.
Dosage Effects in Animal Models
The effects of chromic phosphate in animal models vary with different dosages. At low doses, chromic phosphate can enhance phosphate metabolism and improve cellular function . At high doses, it can have toxic effects, leading to adverse outcomes such as oxidative stress and cellular damage . Studies in animal models have shown that there is a threshold dose beyond which the beneficial effects of chromic phosphate are outweighed by its toxicity . Understanding these dosage effects is crucial for determining safe and effective levels of chromic phosphate for various applications.
Metabolic Pathways
Chromic phosphate is involved in several metabolic pathways, particularly those related to phosphate metabolism. It interacts with enzymes such as phosphatases and kinases, which are involved in the transfer and regulation of phosphate groups . These interactions can influence metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism . Chromic phosphate’s role in these pathways is essential for maintaining cellular phosphate balance and supporting various biochemical processes.
Transport and Distribution
Within cells and tissues, chromic phosphate is transported and distributed through specific transporters and binding proteins. It can be taken up by cells via phosphate transporters and distributed to various cellular compartments . Chromic phosphate can also bind to proteins that facilitate its transport and localization within cells, ensuring its availability for biochemical reactions . This transport and distribution are critical for the compound’s function and effectiveness in biochemical processes.
Subcellular Localization
Chromic phosphate’s subcellular localization is influenced by targeting signals and post-translational modifications. It is often localized to organelles involved in phosphate metabolism, such as the endoplasmic reticulum and mitochondria . These organelles provide the necessary environment for chromic phosphate to exert its effects on cellular processes. Additionally, chromic phosphate can be directed to specific compartments within the cell through interactions with targeting signals and binding proteins . Understanding its subcellular localization is essential for elucidating its role in cellular function.
類似化合物との比較
Chromium (III) Oxide (Cr₂O₃): Used as a pigment and in refractory materials.
Chromium (III) Chloride (CrCl₃): Utilized in the synthesis of other chromium compounds and as a catalyst.
Chromium (III) Sulfate (Cr₂(SO₄)₃): Employed in the tanning of leather and as a mordant in dyeing.
Uniqueness: Chromium (III) phosphate is unique due to its vibrant colors, diverse hydrated forms, and its specific applications in catalysis and biological systems. Its ability to form mesoporous structures and textured films further distinguishes it from other chromium compounds .
特性
IUPAC Name |
chromium(3+);phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cr.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+3;/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKZBVTPSNGOVRJ-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]P(=O)([O-])[O-].[Cr+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CrPO4, CrO4P | |
Record name | chromium(III) phosphate | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Chromium(III)_phosphate | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
27096-04-4 (chromium(+3)[3:1] salt), 59178-46-0 (chromium(+3)[3:2] salt) | |
Record name | Chromic phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007789040 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70884435 | |
Record name | Phosphoric acid, chromium(3+) salt (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70884435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.967 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Gray-brown to black solid; [Merck Index] Insoluble in water; [ACGIH] | |
Record name | Phosphoric acid, chromium(3+) salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Chromium(III) phosphate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/2506 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
7789-04-0 | |
Record name | Chromic phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007789040 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphoric acid, chromium(3+) salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phosphoric acid, chromium(3+) salt (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70884435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CHROMIC PHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AQ86ZJ9U98 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does chromic phosphate exert its therapeutic effect?
A1: Chromic phosphate, specifically containing the radioactive isotope Phosphorus-32 (³²P), functions as a brachytherapy agent. When injected into a body cavity or tumor, it emits beta particles that have a short range in tissue, delivering localized radiation. This localized radiation damages the DNA of nearby cells, primarily targeting rapidly dividing cells like those found in tumors or inflamed synovium. This targeted damage leads to cell death or inhibits further cell division, thereby controlling malignant effusions or reducing inflammation [, , , , ].
Q2: What is the molecular formula and weight of chromic phosphate?
A2: The molecular formula of chromic phosphate is CrPO₄. Its molecular weight is 146.97 g/mol.
Q3: Is there any spectroscopic data available for chromic phosphate?
A3: While the provided research papers do not delve into detailed spectroscopic characterization, studies often employ techniques like electron capture tomography (ECT) and bremsstrahlung scanning to monitor the distribution and behavior of ³²P-labeled chromic phosphate in vivo [].
Q4: How stable is chromic phosphate in biological environments?
A4: Research indicates that chromic phosphate exhibits good stability in vivo. Studies using ³²P-labeled chromic phosphate show that it remains largely bound to the serosal surface within 24 hours of intraperitoneal injection []. This stability is crucial for ensuring localized radiation delivery and minimizing potential systemic effects.
Q5: Are there concerns about the compatibility of chromic phosphate with different bodily fluids or tissues?
A5: While generally considered biocompatible, some studies suggest the possibility of chromic phosphate migration. One study reported migration of radioactivity to lymph nodes and other organs in one out of nine patients after intra-articular injection []. This highlights the importance of careful administration and monitoring to minimize the risk of unintended distribution.
Q6: Does chromic phosphate exhibit any catalytic properties relevant to its medical applications?
A6: The provided research focuses on the radiotherapeutic applications of chromic phosphate, particularly ³²P-chromic phosphate. Its therapeutic efficacy stems from localized beta radiation rather than catalytic activity.
Q7: Have computational methods been applied to study chromic phosphate in the context of its medical applications?
A7: The provided research papers primarily focus on clinical and experimental investigations of chromic phosphate. Computational studies could provide further insights into its interactions with biological systems.
Q8: How does the physical form of chromic phosphate influence its therapeutic efficacy?
A8: The physical form of chromic phosphate, particularly its particle size, plays a crucial role in its distribution and retention within the body. Research highlights the differences in biological behavior between true colloidal and particulate forms of chromic phosphate [, ]. Larger, particulate forms tend to remain localized at the injection site, making them suitable for brachytherapy applications [, ].
Q9: What formulation strategies are employed to optimize the therapeutic use of chromic phosphate?
A9: Research emphasizes the importance of formulating chromic phosphate into a stable colloidal suspension for intracavitary administration [, , ]. The use of biodegradable polymers like poly(L-lactic acid) (PLLA) in conjunction with ³²P-chromic phosphate has been investigated to create implantable brachytherapy devices [, ]. These formulations aim to enhance drug delivery, prolong retention at the target site, and potentially improve therapeutic outcomes.
Q10: What are the key considerations for the safe handling and administration of radioactive chromic phosphate?
A10: Due to its radioactivity, chromic phosphate requires careful handling and disposal procedures to minimize radiation exposure to healthcare workers and the environment. These procedures often involve the use of shielding, personal protective equipment, and adherence to strict regulations regarding radioactive materials. []
Q11: How is chromic phosphate distributed within the body after administration?
A11: The distribution of chromic phosphate depends largely on the route of administration and its physical form. Intraperitoneal administration typically results in localization within the peritoneal cavity [, , ], while intra-articular injections aim to confine the radioisotope within the joint space [, ]. Research using ³²P-chromic phosphate indicates that it predominantly remains at the site of injection, with minimal systemic absorption [, ].
Q12: What is the elimination pathway for chromic phosphate?
A12: The primary route of elimination for unabsorbed ³²P-chromic phosphate appears to be through fecal excretion, with minimal urinary excretion observed in animal studies [].
Q13: What preclinical models are used to study the efficacy of chromic phosphate?
A13: Animal models, particularly rabbits and rodents, have been employed to investigate the therapeutic potential of chromic phosphate in conditions like arthritis and cancer. Studies have utilized antigen-induced arthritis models in rabbits to assess the efficacy of ³²P-chromic phosphate synovectomy [].
Q14: What clinical evidence supports the use of chromic phosphate in treating malignant effusions?
A14: Clinical studies have demonstrated the efficacy of chromic phosphate, particularly ³²P-chromic phosphate, in controlling malignant pleural effusions and ascites [, , , ]. Studies report positive responses, with reduced fluid accumulation and symptom palliation in a significant proportion of patients.
Q15: Are there any known mechanisms of resistance to chromic phosphate therapy?
A15: The primary mechanism of action of chromic phosphate involves direct DNA damage caused by beta radiation. Resistance mechanisms, if any, are not well-documented in the provided research and might involve factors influencing radiation sensitivity or the physical distribution of the radioisotope within the target tissue.
Q16: What are the potential side effects associated with chromic phosphate therapy?
A16: As with any radiopharmaceutical, the use of chromic phosphate carries the risk of radiation-induced side effects. These can include local reactions at the injection site, such as pain, inflammation, or tissue fibrosis. Systemic effects, though rare due to minimal absorption, could involve bone marrow suppression or damage to other organs. [, , , ]
Q17: What strategies are being explored to improve the targeted delivery of chromic phosphate to tumors?
A17: Research is exploring the use of biodegradable polymers like PLLA to create ³²P-chromic phosphate microparticles or seeds for interstitial implantation into tumors [, ]. These strategies aim to enhance drug retention within the tumor, enabling more targeted and prolonged radiation delivery while minimizing exposure to surrounding healthy tissues.
Q18: Are there any biomarkers used to predict the response to chromic phosphate therapy?
A18: While the research does not specifically identify biomarkers for predicting response, studies often monitor clinical parameters like fluid accumulation, symptom relief, and tumor size reduction to assess treatment efficacy [, , ].
Q19: How is the distribution of chromic phosphate monitored in patients?
A19: Monitoring the distribution of ³²P-chromic phosphate relies on imaging techniques that can detect the bremsstrahlung radiation produced by the interaction of beta particles with tissue. These techniques include bremsstrahlung scanning and single-photon emission computed tomography (SPECT) [, ].
Q20: What are the environmental considerations associated with the use and disposal of radioactive chromic phosphate?
A20: The use of radioactive materials like chromic phosphate necessitates stringent waste management protocols to prevent environmental contamination. These protocols often involve storing radioactive waste in designated containers until it decays to safe levels and adhering to regulations for disposal. []
Q21: How does the solubility of chromic phosphate impact its biodistribution?
A21: Chromic phosphate is practically insoluble in water and biological fluids. This insolubility contributes to its prolonged retention at the site of administration, making it suitable for brachytherapy applications. [, ]
Q22: How are analytical methods for quantifying chromic phosphate validated?
A22: Validating analytical methods for quantifying chromic phosphate, especially in biological samples, is crucial for ensuring accurate and reliable results. Validation procedures typically involve assessing parameters like accuracy, precision, specificity, linearity, range, detection limit, and quantitation limit. These procedures ensure the method's suitability for its intended purpose.
Q23: What quality control measures are implemented during the production of chromic phosphate for medical use?
A23: Stringent quality control measures are essential during the production of chromic phosphate to ensure its safety and efficacy. These measures encompass factors such as controlling particle size distribution, radionuclidic purity, radiochemical purity, sterility, and apyrogenicity. Adherence to these standards is vital for minimizing risks to patients.
Q24: Does the administration of chromic phosphate elicit any immunological responses?
A24: The research primarily focuses on the radiotherapeutic effects of chromic phosphate, and specific information regarding its immunogenicity is limited.
Q25: Is there information available about drug-transporter interactions or effects on drug-metabolizing enzymes related to chromic phosphate?
A25: The provided research primarily focuses on the clinical applications and biodistribution of chromic phosphate, particularly its use as a brachytherapy agent. More in-depth studies are needed to elucidate its potential interactions with drug transporters and metabolizing enzymes.
Q26: What are some alternative treatment options to chromic phosphate for conditions like malignant effusions?
A26: Alternatives to chromic phosphate for managing malignant effusions include other radiopharmaceuticals, such as colloidal gold-198, as well as non-radioactive approaches like repeated drainage, pleurodesis (using talc or other agents to adhere the pleural layers together), or systemic chemotherapy [, , ]. The choice of treatment depends on factors like the type and extent of the effusion, the patient's overall health, and the potential risks and benefits of each option.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。